molecular formula C21H19FN2O3S B3457329 N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-phenylglycinamide CAS No. 5733-55-1

N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-phenylglycinamide

Cat. No.: B3457329
CAS No.: 5733-55-1
M. Wt: 398.5 g/mol
InChI Key: ZZEWEXFLUHCJMF-UHFFFAOYSA-N
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Description

“N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-phenylglycinamide” is a complex organic compound. It contains a sulfonyl group (SO2) attached to a 4-fluorophenyl group and a 4-methylphenyl group. It also has a phenylglycinamide group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (phenyl groups), a sulfonyl group, and an amide group. The fluorine atom on the phenyl group would be expected to have an electronegative effect, potentially influencing the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. This compound, being a sulfonamide, is likely to be solid at room temperature. It might have moderate solubility in water due to the presence of polar sulfonyl and amide groups .

Mechanism of Action

The mechanism of action of a compound depends on its biological target. Without more information, it’s difficult to speculate on the potential targets of this compound .

Future Directions

The future directions for research on this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

Properties

IUPAC Name

2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O3S/c1-16-7-11-19(12-8-16)24(15-21(25)23-18-5-3-2-4-6-18)28(26,27)20-13-9-17(22)10-14-20/h2-14H,15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZEWEXFLUHCJMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40360413
Record name 2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)-N-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5733-55-1
Record name 2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)-N-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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